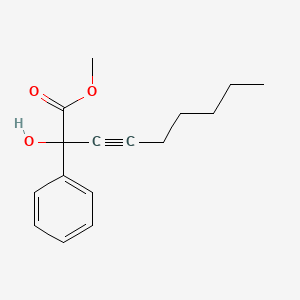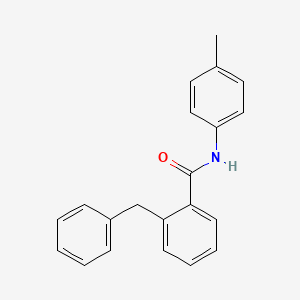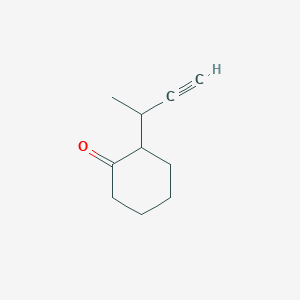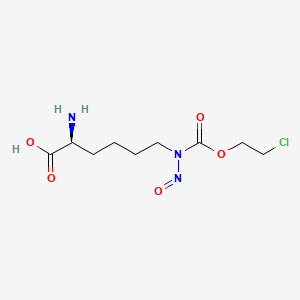
4-Benzyl-4-butylmorpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-4-butylmorpholin-4-ium bromide is a quaternary ammonium compound with a morpholine ring substituted with benzyl and butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-4-butylmorpholin-4-ium bromide typically involves the quaternization of morpholine with benzyl bromide and butyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Morpholine is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form N-benzylmorpholine.
Step 2: N-benzylmorpholine is then reacted with butyl bromide under similar conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-4-butylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products
Substitution Reactions: Yield various substituted morpholinium salts.
Oxidation Reactions: Produce benzaldehyde or benzoic acid.
Reduction Reactions: Form amine derivatives of the original compound.
Applications De Recherche Scientifique
4-Benzyl-4-butylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mécanisme D'action
The mechanism of action of 4-Benzyl-4-butylmorpholin-4-ium bromide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, it can form complexes with proteins, altering their structure and function. The molecular targets include membrane lipids and various enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltrimethylammonium bromide
- Tetrabutylammonium bromide
- Benzyltriethylammonium chloride
Comparison
4-Benzyl-4-butylmorpholin-4-ium bromide is unique due to its morpholine ring, which imparts distinct chemical and physical properties compared to other quaternary ammonium compounds. The presence of both benzyl and butyl groups enhances its lipophilicity and ability to interact with lipid membranes, making it more effective in certain applications such as antimicrobial activity and phase-transfer catalysis.
Propriétés
Numéro CAS |
90166-88-4 |
|---|---|
Formule moléculaire |
C15H24BrNO |
Poids moléculaire |
314.26 g/mol |
Nom IUPAC |
4-benzyl-4-butylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C15H24NO.BrH/c1-2-3-9-16(10-12-17-13-11-16)14-15-7-5-4-6-8-15;/h4-8H,2-3,9-14H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WMNOWDKRHNPQEX-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+]1(CCOCC1)CC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


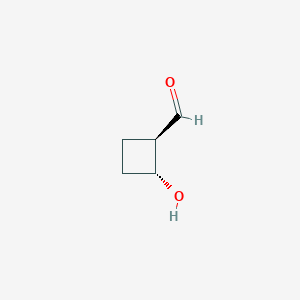
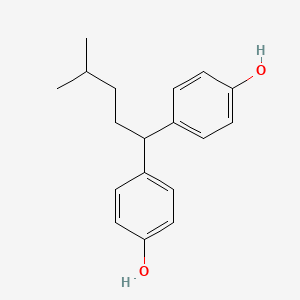

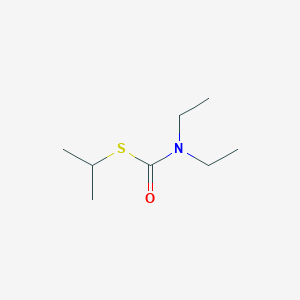


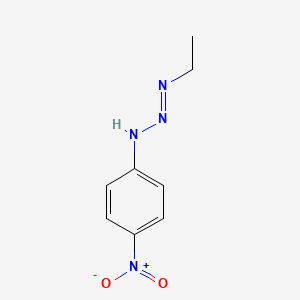
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
